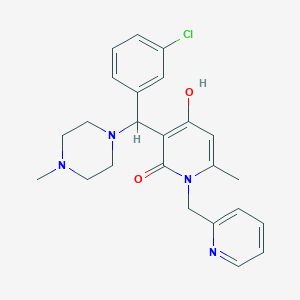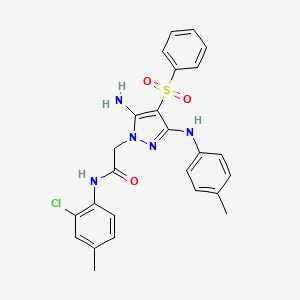
(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine
Vue d'ensemble
Description
(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine is a heterocyclic organic compound with the molecular formula C10H13FN2 and a molecular weight of approximately 180.23 g/mol . This compound features a cyclobutyl ring attached to a fluoropyridine moiety, making it structurally unique and significant in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluoropyridine with cyclobutanone in the presence of a reducing agent such as sodium borohydride, followed by amination using ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions may convert the compound into its reduced amine forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced amine forms.
Substitution: Substituted pyridine derivatives.
Chemistry:
- Used as a building block in organic synthesis for the development of complex molecules.
- Employed in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.
Biology:
- Investigated for its role as a ligand in receptor binding studies.
- Explored for its potential as a biochemical probe in various biological assays.
Medicine:
- Potential use as an antibacterial and antifungal agent.
- Studied for its antidepressant properties due to its interaction with serotonin receptors.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in catalysis for organic transformations.
Mécanisme D'action
The mechanism of action of (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets such as serotonin receptors. The compound acts as a biased agonist, preferentially activating certain signaling pathways over others. This selective activation can lead to therapeutic effects such as antidepressant activity by modulating neurotransmitter levels in the brain.
Comparaison Avec Des Composés Similaires
- (1-(3-Chloropyridin-2-yl)cyclobutyl)methanamine
- (1-(3-Bromopyridin-2-yl)cyclobutyl)methanamine
- (1-(3-Methylpyridin-2-yl)cyclobutyl)methanamine
Comparison:
(1-(3-Chloropyridin-2-yl)cyclobutyl)methanamine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
(1-(3-Bromopyridin-2-yl)cyclobutyl)methanamine: Bromine substitution can lead to different pharmacokinetic properties and receptor binding affinities.
(1-(3-Methylpyridin-2-yl)cyclobutyl)methanamine: The presence of a methyl group instead of a halogen can significantly alter the compound’s chemical behavior and biological interactions.
(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine stands out due to its unique fluorine substitution, which imparts distinct electronic properties and enhances its potential as a versatile compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
[1-(3-fluoropyridin-2-yl)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVOMXHKTLHWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2780561.png)
![2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2780566.png)
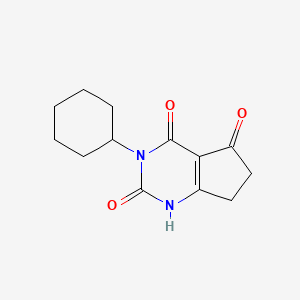
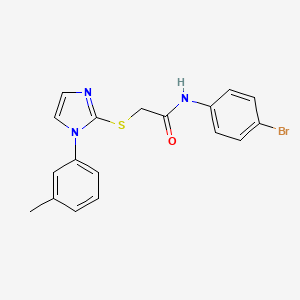
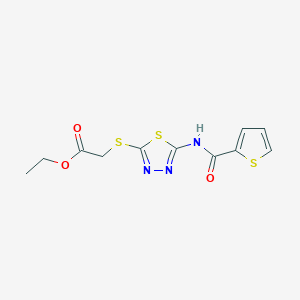
![2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780571.png)
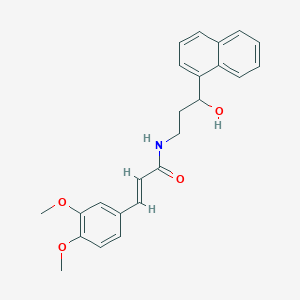
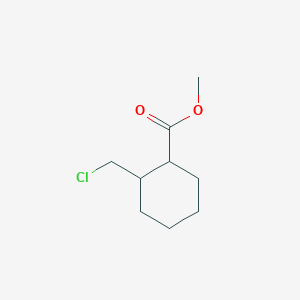
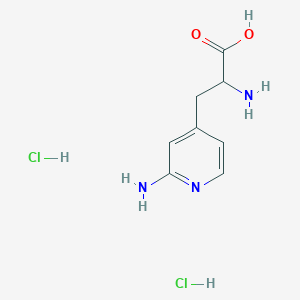
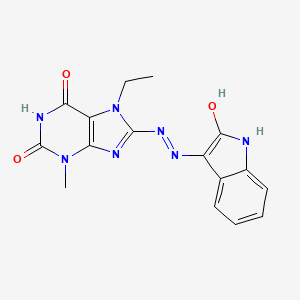
![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2780580.png)
![Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2780582.png)
